3-methyl-N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine is a chemical compound belonging to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
The synthesis of 3-methyl-N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the condensation of 3-methyl-1H-pyrazole-4-carbaldehyde with 3-methylbutylamine under acidic conditions, followed by reduction with a suitable reducing agent . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-methyl-N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
3-methyl-N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-methyl-N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
3-methyl-N-(3-methylbutyl)-1-propyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
3-methyl-N-(3-methylbutyl)butan-1-imine: This compound has a similar structure but differs in the functional groups attached to the pyrazole ring.
Butanamide, 3-methyl-N-butyl-: Another related compound with a different amide functional group.
Properties
Molecular Formula |
C12H23N3 |
---|---|
Molecular Weight |
209.33 g/mol |
IUPAC Name |
3-methyl-N-(3-methylbutyl)-1-propylpyrazol-4-amine |
InChI |
InChI=1S/C12H23N3/c1-5-8-15-9-12(11(4)14-15)13-7-6-10(2)3/h9-10,13H,5-8H2,1-4H3 |
InChI Key |
UJMAMJFHFHPJCP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C(=N1)C)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.